6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)
Overview
Description
6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) is a complex organic compound with the molecular formula C60H34O8 and a molecular weight of 882.91 g/mol This compound is characterized by its unique structure, which includes a pyrene core substituted with four 2-naphthoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction, where a pyrene core is functionalized with boronic acid derivatives of 2-naphthoic acid under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Medicine: Investigated for use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism by which 6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) exerts its effects is largely dependent on its interaction with other molecules. Its conjugated system allows for efficient electron transfer, making it useful in electronic applications. In biological systems, its fluorescence can be used to track molecular interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Similar in structure but with formyl groups instead of naphthoic acid groups.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: Contains octyloxy groups, offering different solubility and electronic properties.
Uniqueness
6,6’,6’‘,6’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Properties
IUPAC Name |
6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H34O8/c61-57(62)43-13-5-31-21-39(9-1-35(31)25-43)51-29-52(40-10-2-36-26-44(58(63)64)14-6-32(36)22-40)48-19-20-50-54(42-12-4-38-28-46(60(67)68)16-8-34(38)24-42)30-53(49-18-17-47(51)55(48)56(49)50)41-11-3-37-27-45(59(65)66)15-7-33(37)23-41/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLBRFPPYPOWIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H34O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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